molecular formula C16H27N5O3S B6781193 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)acetamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)acetamide

Cat. No.: B6781193
M. Wt: 369.5 g/mol
InChI Key: WPWIOMYHMCIIOX-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)acetamide is a complex organic compound characterized by its pyrazolyl and piperidinyl groups

Properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c1-12-16(13(2)19-18-12)17-15(22)11-20-9-5-14(6-10-20)25(23,24)21-7-3-4-8-21/h14H,3-11H2,1-2H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWIOMYHMCIIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CN2CCC(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core The initial step may involve the reaction of hydrazine with a suitable diketone to form the pyrazolyl ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazolyl ring can be oxidized to form pyrazolone derivatives.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrazolone derivatives.

  • Reduction: Sulfides.

  • Substitution: Substituted piperidines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • N-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

  • N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide

  • N-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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